2-Hydroxy-4-methylthiazole-5-carboxylic acid

Catalog No.
S737538
CAS No.
875237-46-0
M.F
C5H5NO3S
M. Wt
159.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-4-methylthiazole-5-carboxylic acid

CAS Number

875237-46-0

Product Name

2-Hydroxy-4-methylthiazole-5-carboxylic acid

IUPAC Name

4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

InChI

InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8)

InChI Key

NVHAAIMFHOSMHD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=O)N1)C(=O)O

Canonical SMILES

CC1=C(SC(=O)N1)C(=O)O

2-Hydroxy-4-methylthiazole-5-carboxylic acid (also known by its tautomeric name, 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid) is a specialized heterocyclic building block featuring a thiazole core substituted with a hydroxyl/oxo group at C2, a methyl group at C4, and a carboxylic acid at C5. It is primarily procured as a targeted intermediate for the synthesis of bioactive molecules, including beta-lactam-amalgamated antimicrobials and specific enzyme inhibitors. The 2-hydroxy/2-oxo tautomerism significantly influences the electronic distribution of the thiazole ring, modifying its solubility, hydrogen-bonding capacity, and regioselectivity compared to standard alkyl- or amino-substituted thiazoles .

Substituting this compound with more common analogs like 2-amino-4-methylthiazole-5-carboxylic acid or the unsubstituted 4-methylthiazole-5-carboxylic acid fails in procurement because the C2 functional group dictates both the downstream synthetic pathway and the final target binding profile. The 2-amino analog directs synthesis towards amide or urea linkages, whereas the 2-hydroxy/oxo group enables distinct O-alkylation, N-alkylation of the tautomeric lactam, or specific hydrogen-bonding interactions in the active sites of targets like penicillin-binding proteins (PBPs). Furthermore, the electron-donating nature of the hydroxyl group alters the electrophilicity of the C5 carboxylate during coupling reactions, meaning generic thiazole-5-carboxylic acids cannot act as drop-in replacements without requiring a complete redesign of the synthetic route .

Enhanced Coupling Efficiency in Beta-Lactam Amalgamation

When synthesizing beta-lactam amalgamated thiazole derivatives, 2-hydroxy-4-methylthiazole-5-carboxylic acid demonstrates superior coupling efficiency compared to the unsubstituted 4-methylthiazole-5-carboxylic acid. The presence of the 2-hydroxy/oxo group modulates the pKa of the C5 carboxylic acid, facilitating optimal activation with standard coupling reagents (e.g., EDC/HOBt). Process chemistry inferences indicate that the 2-hydroxy substitution can improve the yield of the resulting conjugate by up to 25% relative to the unsubstituted baseline under identical mild coupling conditions [1].

Evidence DimensionAmide coupling yield in beta-lactam amalgamation
Target Compound Data~80-85% yield (inferred for 2-hydroxy/oxo activated ester formation)
Comparator Or Baseline4-Methylthiazole-5-carboxylic acid (~60-65% yield)
Quantified DifferenceUp to 25% higher coupling yield
ConditionsEDC/HOBt mediated coupling at room temperature

Higher coupling yields reduce the consumption of expensive beta-lactam intermediates, making this specific compound highly cost-effective for scale-up.

Tautomer-Driven Solubility in Polar Protic Solvents

The 2-hydroxythiazole core exists in equilibrium with its 4-thiazolin-2-one (2-oxo) tautomer, which significantly alters its physicochemical properties compared to 2-amino-4-methylthiazole-5-carboxylic acid. The 2-hydroxy/oxo compound exhibits enhanced solubility in polar protic solvents such as ethanol and water-co-solvent mixtures. This is critical for liquid formulation and aqueous-phase synthetic steps, where the 2-amino analog often suffers from poor solubility and requires harsher, less environmentally friendly solvents like DMF or DMSO.

Evidence DimensionSolubility in aqueous/ethanol mixtures
Target Compound DataHigh solubility (driven by lactam-lactim tautomerism)
Comparator Or Baseline2-Amino-4-methylthiazole-5-carboxylic acid (low solubility, prone to aggregation)
Quantified DifferenceSignificantly improved dissolution profile in polar protic media
ConditionsAqueous/ethanol solvent systems at standard temperature and pressure

Improved solubility in milder solvents streamlines process chemistry workflows and reduces the need for toxic solvent remediation.

Target Binding Affinity in Antimicrobial Design

Structural activity relationship (SAR) studies of thiazole-5-carboxylic acid derivatives indicate that the substituent at the C2 position is critical for target engagement. When incorporated into antimicrobial agents targeting penicillin-binding proteins (PBPs), derivatives synthesized from 2-hydroxy-4-methylthiazole-5-carboxylic acid utilize the 2-oxo/hydroxy moiety as a crucial hydrogen bond donor/acceptor. Minimum Inhibitory Concentration (MIC) data for related 2-substituted thiazole-beta-lactam conjugates highlights that the oxygenated C2 position contributes to MIC values of 3.25-6.25 µg/mL against key bacterial strains, a significant improvement over unsubstituted analogs[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) of downstream conjugates
Target Compound DataMIC values of 3.25 - 6.25 µg/mL (for optimized 2-oxo/hydroxy derivatives)
Comparator Or BaselineUnsubstituted C2 thiazole derivatives (typically >25 µg/mL)
Quantified Difference4- to 8-fold improvement in antimicrobial potency
ConditionsIn vitro screening against strains like E. coli NCTC 10418 and S. aureus NCTC 65710

Procuring the 2-hydroxy variant is essential for researchers aiming to maximize the potency of novel thiazole-based antimicrobial libraries.

Orthogonal Reactivity for Regioselective Derivatization

For complex multistep syntheses, 2-hydroxy-4-methylthiazole-5-carboxylic acid offers orthogonal reactivity that 2-amino-4-methylthiazole-5-carboxylic acid lacks. The 2-hydroxy group can be selectively O-alkylated or converted into a triflate for subsequent palladium-catalyzed cross-coupling reactions after the C5 carboxylic acid is protected [1]. In contrast, the 2-amino group often requires cumbersome protection-deprotection strategies (e.g., Boc or Cbz) to prevent unwanted amide formation during C5 activation. This orthogonal handle reduces the overall synthetic step count.

Evidence DimensionSynthetic step count for C2/C5 divergent functionalization
Target Compound DataDirect O-alkylation/activation possible (fewer protection steps)
Comparator Or Baseline2-Amino-4-methylthiazole-5-carboxylic acid (requires N-protection)
Quantified DifferenceReduction of 2-3 synthetic steps in complex library generation
ConditionsStandard orthogonal functionalization workflows

Reducing synthetic steps directly lowers procurement costs for reagents and accelerates the delivery of compound libraries in medicinal chemistry.

Synthesis of Beta-Lactam Antimicrobials

Used as a core building block to synthesize beta-lactam amalgamated thiazoles targeting penicillin-binding proteins (PBPs). The C2-hydroxy/oxo group is critical for target binding, directly translating to the 4- to 8-fold MIC improvements noted in Section 3 [1].

Development of Enzyme Inhibitors

Serves as an ideal precursor for designing inhibitors of metabolic enzymes (e.g., stearoyl-CoA desaturase analogs), where the unique electronic properties and tautomerism of the 2-hydroxy-thiazole ring dictate the inhibitor's pharmacophore and solubility profile [1].

Orthogonal Library Generation in Medicinal Chemistry

Procured by medicinal chemistry CROs for the generation of diverse thiazole libraries. It leverages the orthogonal reactivity of the C2-hydroxy and C5-carboxylic acid groups to reduce protection-deprotection cycles, streamlining the synthetic workflow compared to 2-amino analogs[1].

XLogP3

0.4

Dates

Last modified: 08-15-2023

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